6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
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Overview
Description
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a thiazolopyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may affect the absorption and distribution of nucleosides in the body .
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (CH3CN) .
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine in the presence of a base .
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases such as potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets .
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways .
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including its bioavailability and metabolism .
Industry: It is explored for its potential use in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine:
Uniqueness
The uniqueness of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide lies in its specific structural features, such as the thiazolopyrimidine core and the fluorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3S/c19-11-1-3-12(4-2-11)23-5-7-24(8-6-23)13(26)9-25-10-21-14-15(17(20)27)22-29-16(14)18(25)28/h1-4,10H,5-9H2,(H2,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHTEXHHHXJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SN=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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